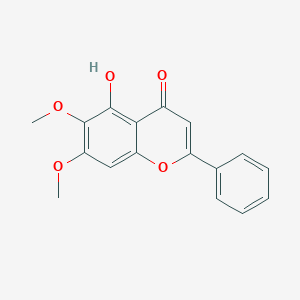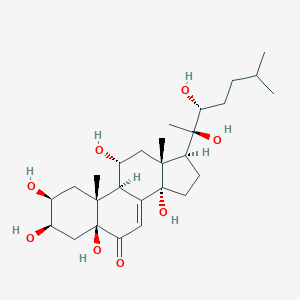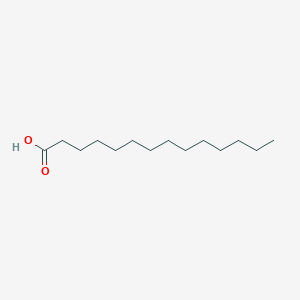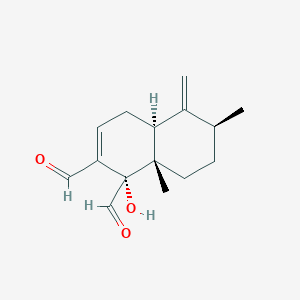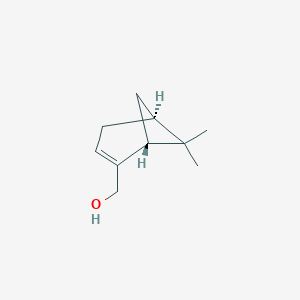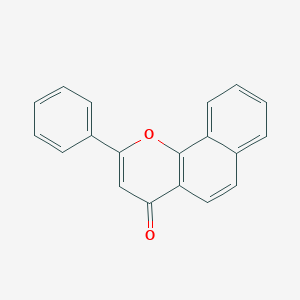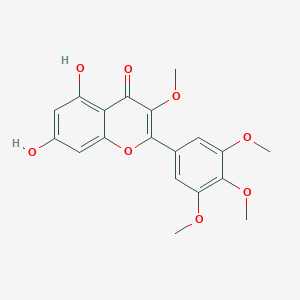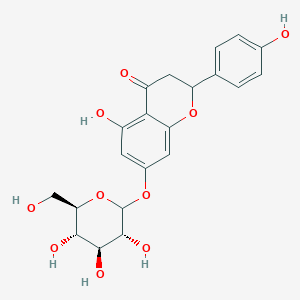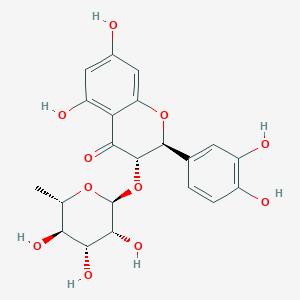
Noreugenin
Descripción general
Descripción
La noreugenina es un compuesto de cromona natural, específicamente una pentaketida, que se encuentra en plantas como el Aloe arborescens . Es conocida por sus propiedades farmacológicas, incluidos los efectos antiinflamatorios y antioxidantes . La estructura química de la noreugenina se caracteriza por un esqueleto de 1,4-benzopirona sustituido con un grupo metilo en la posición 2 y grupos hidroxilo en las posiciones 5 y 7 .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La noreugenina se puede sintetizar a través de varios métodos, incluida la síntesis química y los enfoques biotecnológicos. Un método notable implica el uso de la bacteria del suelo Gram-positiva Corynebacterium glutamicum, que ha sido diseñada para producir noreugenina a partir de malonil-CoA . Este proceso implica mejorar la absorción de la fuente de carbono, la desregulación transcripcional de la acetil-CoA carboxilasa y la reducción del flujo hacia el ciclo del ácido tricarboxílico . El producto final, noreugenina, se obtiene mediante la acidificación del compuesto intermedio 1-(2,4,6-trihidroxifenil)butano-1,3-diona .
Métodos de producción industrial: La producción industrial de noreugenina se puede lograr mediante métodos biotecnológicos utilizando microorganismos modificados. Las cepas optimizadas de Corynebacterium glutamicum pueden producir cantidades significativas de noreugenina en un ambiente controlado, lo que la convierte en un método viable para la producción a gran escala .
Análisis De Reacciones Químicas
Tipos de reacciones: La noreugenina experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar el compuesto para diferentes aplicaciones.
Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis y modificación de la noreugenina incluyen ácidos, bases y catalizadores. Por ejemplo, las reacciones catalizadas por ácidos o bases, la irradiación de microondas y los catalizadores de soporte sólido se emplean comúnmente .
Productos principales formados: Los productos principales formados a partir de las reacciones que involucran noreugenina dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la ciclación del compuesto intermedio 1-(2,4,6-trihidroxifenil)butano-1,3-diona conduce a la formación de noreugenina .
Aplicaciones Científicas De Investigación
La noreugenina tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, se utiliza como un compuesto modelo para estudiar la síntesis y modificación de las cromonas . En biología y medicina, la noreugenina se investiga por sus propiedades antiinflamatorias, antioxidantes y anticancerígenas . Ha mostrado potencial en la reducción del estrés oxidativo y la inflamación en varios modelos experimentales . En la industria, la noreugenina se utiliza en la producción de productos farmacéuticos y como precursor de otros compuestos bioactivos .
Mecanismo De Acción
El mecanismo de acción de la noreugenina involucra su interacción con varios objetivos moleculares y vías. Ejerce sus efectos a través de la modulación del estrés oxidativo y las vías inflamatorias . Se ha demostrado que la noreugenina reduce la actividad de la mieloperoxidasa y aumenta la apoptosis de los neutrófilos, lo que lleva a una disminución de la inflamación . Además, modula los niveles de citoquinas como la interleucina 1 beta, la interleucina 17A y la interleucina 10, contribuyendo a sus efectos antiinflamatorios .
Comparación Con Compuestos Similares
La noreugenina es estructuralmente similar a otras cromonas y flavonoides, como la naringenina y la eugenina . Es única debido a su patrón específico de sustitución en el esqueleto de benzopirona. Compuestos similares incluyen undulatoside A, drynachromoside A y cypellocarpin C . Estos compuestos comparten características estructurales similares pero difieren en sus grupos funcionales y bioactividad .
Propiedades
IUPAC Name |
5,7-dihydroxy-2-methylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-5-2-7(12)10-8(13)3-6(11)4-9(10)14-5/h2-4,11,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUJRUDLFCGVOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C=C(C=C2O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80143828 | |
| Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1013-69-0 | |
| Record name | Noreugenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1013-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dihydroxy-2-methylchromone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001013690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-DIHYDROXY-2-METHYLCHROMONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0KFC1Q5JC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Noreugenin?
A: this compound has a molecular formula of C10H8O4 and a molecular weight of 192.17 g/mol. [, , ]
Q2: Are there any notable spectroscopic characteristics of this compound?
A: Yes, the structure of this compound is typically elucidated using spectroscopic techniques such as 1H-NMR, 13C-NMR, IR, and MS. [, , , ]
Q3: What are the natural sources of this compound?
A: this compound has been isolated from various plants, including Nauclea orientalis [], Schumanniophyton magnificum [], Ammi visnaga [], Polygonum multiflorum [, ], Adina pilulifera [, ], Angelica polymorpha [, , , ], Calea uniflora [, ], Dysoxylum binectariferum [], Selaginella siamensis [], Ampelopsis grossedentata [], Uncaria rhynchophylla [], Hymenocallis littoralis [], Sorbaria sorbifolia [], and Acacia etbaica [].
Q4: Can this compound be chemically synthesized?
A: Yes, this compound can be synthesized. This is important because its natural abundance in plants is often low, making extraction on an industrial scale impractical. [, ]
Q5: What are the reported biological activities of this compound?
A: Research suggests that this compound possesses a range of biological activities, including:* Anti-inflammatory activity: this compound has been shown to inhibit myeloperoxidase (MPO) activity, increase neutrophil apoptosis, and modulate cytokine levels (IL-1β, IL-17A, IL-10) in in vivo and ex vivo models of inflammation. []* Antioxidant activity: this compound exhibits antioxidant properties, potentially contributing to its anti-aging effects on the skin. [, ] * Antimicrobial activity: this compound has shown antibacterial activity against Salmonella typhimurium [] and moderate antimicrobial activity in other studies. [, ]* Anticancer potential: While not directly demonstrated for this compound, it serves as a precursor for the synthesis of potent anticancer molecules such as flavopiridol and P-276-00. []* Anti-aging effects: Research suggests this compound may have retinol-like effects on the skin, promoting hyaluronic acid and collagen synthesis and inhibiting enzymes involved in skin aging. []
Q6: How does this compound exert its anti-inflammatory effects?
A: this compound has been shown to reduce MPO activity in neutrophils and promote their apoptosis. It also influences the balance of pro-inflammatory (IL-1β, IL-17A) and anti-inflammatory (IL-10) cytokines. These actions collectively contribute to its anti-inflammatory effects. []
Q7: Does this compound have any effects on collagen or hyaluronic acid production?
A: Yes, in vitro and ex vivo studies suggest that this compound can induce hyaluronic acid synthesis in keratinocytes and collagen production in the dermis. This property highlights its potential as an anti-aging ingredient in cosmetics. []
Q8: How do structural modifications of this compound affect its biological activity?
A: Specific SAR studies on this compound are limited, but research on related chromones suggests that modifications to the core structure, particularly at the 5, 7, and 8 positions, can significantly influence their biological activities. [, , ] For instance, glycosylation patterns at the 7-position have been shown to impact the activity of chromone alkaloids. [, ]
Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A: Detailed information regarding the ADME profile of this compound is currently limited. Further research is needed to fully understand its pharmacokinetic properties. []
Q10: Is this compound considered safe for human use?
A: While this compound is generally recognized as safe for topical application in cosmetics, comprehensive toxicity studies are lacking. Further research is needed to fully assess its safety profile for other applications and routes of administration. []
Q11: What analytical methods are used to characterize and quantify this compound?
A: Common analytical techniques for this compound include high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), gas chromatography-mass spectrometry (GC-MS), as well as various spectroscopic methods. [, , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
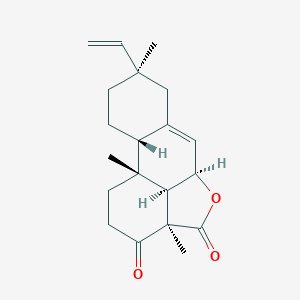
![1'-Benzyl-2-(4-methoxyphenyl)-9-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B191903.png)
